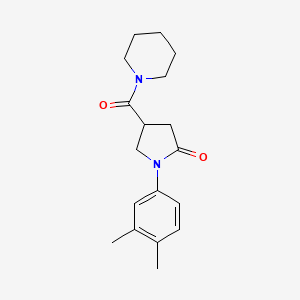![molecular formula C15H19N3O B5431695 N,3-dimethyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-2-buten-1-amine](/img/structure/B5431695.png)
N,3-dimethyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-2-buten-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-dimethyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-2-buten-1-amine, also known as JNJ-42041935, is a selective histamine H3 receptor antagonist that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N,3-dimethyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-2-buten-1-amine is a selective antagonist of the histamine H3 receptor, which is primarily found in the central nervous system. The histamine H3 receptor plays a role in regulating the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. By blocking the histamine H3 receptor, this compound increases the release of these neurotransmitters, which may improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been studied for its potential use as an adjunct therapy for ADHD. In addition, it has been shown to increase wakefulness and reduce sleep in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N,3-dimethyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-2-buten-1-amine is its selectivity for the histamine H3 receptor, which reduces the potential for off-target effects. However, one limitation is that it has a relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several potential future directions for the study of N,3-dimethyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-2-buten-1-amine. One direction is to further investigate its potential therapeutic applications in neurological and psychiatric disorders, particularly Alzheimer's disease, schizophrenia, and ADHD. Another direction is to study its potential use as a cognitive enhancer in healthy individuals. Additionally, further research is needed to optimize dosing and delivery methods for this compound.
Méthodes De Synthèse
N,3-dimethyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-2-buten-1-amine can be synthesized using a multi-step process. The first step involves the synthesis of 3-(4-pyridinyl)-5-isoxazolemethanol, which is then reacted with N,N-dimethyl-2-buten-1-amine to produce the desired compound. The synthesis of this compound has been described in detail in a patent application filed by Janssen Pharmaceutica.
Applications De Recherche Scientifique
N,3-dimethyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-2-buten-1-amine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In addition, it has been studied for its potential use as an adjunct therapy for ADHD.
Propriétés
IUPAC Name |
N,3-dimethyl-N-[(3-pyridin-4-yl-1,2-oxazol-5-yl)methyl]but-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12(2)6-9-18(3)11-14-10-15(17-19-14)13-4-7-16-8-5-13/h4-8,10H,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOQPTXZPAIECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN(C)CC1=CC(=NO1)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]methanesulfonamide](/img/structure/B5431623.png)
amine hydrochloride](/img/structure/B5431628.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-phenoxyacetamide](/img/structure/B5431641.png)
![ethyl 2-(2,3-dichlorobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431650.png)


![5-amino-3-{2-[4-(4-benzyl-1-piperidinyl)-3-nitrophenyl]-1-cyanovinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5431667.png)

![6-iodo-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5431689.png)
![methyl 3-{[(3-methylphenyl)acetyl]amino}benzoate](/img/structure/B5431694.png)
![rel-(2R,3S,6R)-3-phenyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane dihydrochloride](/img/structure/B5431699.png)
![N-[4-(allyloxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B5431705.png)
![3-allyl-5-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5431708.png)